6-Bromo-3-methyl-2-pyridinemethanamine
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Overview
Description
6-Bromo-3-methyl-2-pyridinemethanamine is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-2-pyridinemethanamine typically involves the bromination of 3-methyl-2-pyridinemethanamine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-2-pyridinemethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-methyl-2-pyridinemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a precursor for biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-2-pyridinemethanamine depends on its specific applicationThe bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinemethanamine: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-2-pyridinemethanamine: Similar but lacks the bromine atom.
2-Bromo-3-methylpyridine: Similar but lacks the methanamine group.
Uniqueness
6-Bromo-3-methyl-2-pyridinemethanamine is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
(6-bromo-3-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,4,9H2,1H3 |
InChI Key |
JIDOHVYOBYAYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)CN |
Origin of Product |
United States |
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